N-ethyl-2-pyrrolidin-1-ylethanamine
CAS No.: 138356-55-5
Cat. No.: VC2453313
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138356-55-5 |
|---|---|
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | N-ethyl-2-pyrrolidin-1-ylethanamine |
| Standard InChI | InChI=1S/C8H18N2/c1-2-9-5-8-10-6-3-4-7-10/h9H,2-8H2,1H3 |
| Standard InChI Key | FBYCSNRISIMKFX-UHFFFAOYSA-N |
| SMILES | CCNCCN1CCCC1 |
| Canonical SMILES | CCNCCN1CCCC1 |
Introduction
Chemical Structure and Identification
N-ethyl-2-pyrrolidin-1-ylethanamine is an organic compound with a molecular formula of C8H18N2 and a molecular weight of 142.24200 g/mol . It belongs to the amine class of compounds and features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound's structure is characterized by an ethyl group attached to one nitrogen atom, contributing to its distinctive chemical properties and potential biological activities.
Identification Parameters
The compound can be identified through several standard chemical identifiers as detailed in the table below:
| Parameter | Value |
|---|---|
| CAS Registry Number | 138356-55-5 |
| Molecular Formula | C8H18N2 |
| Molecular Weight | 142.24200 g/mol |
| Exact Mass | 142.14700 |
| Synonyms | N-Ethyl-2-(1-pyrrolidyl)ethanamine |
The chemical structure features two nitrogen atoms - one as part of the pyrrolidine ring and the other in the ethylamine group - creating a compound with interesting electron distribution and potential for hydrogen bonding interactions. This structural arrangement contributes to the compound's chemical behavior and potential applications in various research contexts .
Physical Properties
N-ethyl-2-pyrrolidin-1-ylethanamine exhibits a range of physical properties that define its behavior under different environmental conditions. Understanding these properties is crucial for both handling the compound appropriately in laboratory settings and predicting its potential interactions in biological systems.
Key Physical Parameters
The compound demonstrates physical characteristics typical of amine compounds of similar molecular weight, as shown in the comprehensive table below:
| Property | Value | Unit |
|---|---|---|
| Density | 0.894 | g/cm³ |
| Boiling Point | 195.465 | °C at 760 mmHg |
| Flash Point | 66.281 | °C |
| Index of Refraction | 1.467 | - |
| Vapor Pressure | 0.419 | mmHg at 25°C |
| LogP | 1.02050 | - |
| PSA (Polar Surface Area) | 15.27000 | Ų |
These physical properties indicate that N-ethyl-2-pyrrolidin-1-ylethanamine is a liquid at room temperature with moderate volatility, as suggested by its boiling point and vapor pressure values . The compound's LogP value of approximately 1.02 indicates a slightly lipophilic nature, suggesting moderate membrane permeability that could be relevant for biological applications .
Chemical Reactivity
The chemical reactivity of N-ethyl-2-pyrrolidin-1-ylethanamine can be attributed to its amine functional groups, which enable it to participate in various chemical transformations.
Synthesis Methods
Several approaches for synthesizing N-ethyl-2-pyrrolidin-1-ylethanamine have been documented, with particular attention to stereoselectivity in some methods.
Structural Relatives and Comparison
To better understand the potential properties of N-ethyl-2-pyrrolidin-1-ylethanamine, it is valuable to compare it with related compounds that share similar structural features.
Comparison with 1-Ethyl-2-pyrrolidinone
One such related compound is 1-Ethyl-2-pyrrolidinone (CAS: 2687-91-4), which shares the pyrrolidine ring structure but differs in containing a carbonyl group. This compound has a molecular formula of C6H11NO and a molecular weight of 113.1576 g/mol .
While N-ethyl-2-pyrrolidin-1-ylethanamine has two amine functional groups, 1-Ethyl-2-pyrrolidinone has an amide functional group, which significantly affects its chemical reactivity and physical properties. The presence of the carbonyl group in 1-Ethyl-2-pyrrolidinone alters its hydrogen bonding capabilities and likely influences its interactions with biological systems differently than N-ethyl-2-pyrrolidin-1-ylethanamine .
Research Gaps and Future Directions
The current literature on N-ethyl-2-pyrrolidin-1-ylethanamine reveals several gaps in knowledge that represent opportunities for future research.
Identified Research Needs
-
Comprehensive pharmacological profiling to determine potential biological activities
-
Detailed metabolic studies to understand its biotransformation
-
Structure-activity relationship studies with systematic modifications to the basic structure
-
Investigation of potential stereoselectivity in biological interactions
-
Development of more efficient synthetic routes with higher yields
Addressing these research gaps would significantly enhance our understanding of this compound and potentially unlock new applications in pharmaceutical research or other fields .
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